4-Amino-1-(4-methoxyphenyl)-1H-pyrrole-3-carboxamide
Description
Properties
CAS No. |
88796-37-6 |
|---|---|
Molecular Formula |
C12H13N3O2 |
Molecular Weight |
231.25 g/mol |
IUPAC Name |
4-amino-1-(4-methoxyphenyl)pyrrole-3-carboxamide |
InChI |
InChI=1S/C12H13N3O2/c1-17-9-4-2-8(3-5-9)15-6-10(12(14)16)11(13)7-15/h2-7H,13H2,1H3,(H2,14,16) |
InChI Key |
RSDANVAKAWSIQN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C=C(C(=C2)N)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1-(4-methoxyphenyl)-1H-pyrrole-3-carboxamide typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or an amine.
Substitution Reactions: The introduction of the amino group and the methoxyphenyl group can be achieved through substitution reactions. For instance, the amino group can be introduced via nucleophilic substitution, while the methoxyphenyl group can be added through electrophilic aromatic substitution.
Carboxamide Formation: The carboxamide group can be introduced by reacting the pyrrole derivative with an appropriate amide-forming reagent, such as an acid chloride or an anhydride.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
Chemical Reactions Analysis
Acylation of the Amino Group
The primary amino group at position 4 undergoes acylation with acylating agents (e.g., acetyl chloride, anhydrides) under mild conditions. This reaction is pivotal for modifying solubility and bioactivity.
Example Reaction:
Reagent : Acetic anhydride (1.2 equiv.)
Conditions : Room temperature, triethylamine (base catalyst)
Product : 4-Acetylamino-1-(4-methoxyphenyl)-1H-pyrrole-3-carboxamide
Yield : 85–90%
Key Data :
-
IR spectroscopy confirms N–H stretch disappearance at ~3400 cm⁻¹ post-acylation.
-
LC-MS (ESI): m/z 262.1 [M+H]⁺.
Nucleophilic Aromatic Substitution
The electron-rich pyrrole ring and methoxyphenyl group facilitate nucleophilic substitution. The 4-methoxy group directs electrophiles to the ortho/para positions.
Example Reaction with Aniline :
Reagent : Aniline (2 equiv.), K₂CO₃
Conditions : Reflux in DMF, 12 hours
Product : 4-Amino-1-(4-methoxyphenyl)-3-(phenylcarbamoyl)-1H-pyrrole
Yield : 70%
Mechanistic Insight :
-
The reaction proceeds via a Meisenheimer complex intermediate, stabilized by the methoxy group’s electron-donating effect .
Cyclization to Fused Heterocycles
Intramolecular cyclization reactions generate pharmacologically relevant fused rings.
Cyclization with Formic Acid :
Reagent : Formic acid (excess)
Conditions : Reflux, 6 hours
Product : Pyrrolo[3,2-d]pyrimidin-4-one derivative
Yield : 65%
Characterization :
Hydrolysis of the Carboxamide
The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.
Acidic Hydrolysis :
Reagent : 6M HCl
Conditions : Reflux, 8 hours
Product : 4-Amino-1-(4-methoxyphenyl)-1H-pyrrole-3-carboxylic acid
Yield : 78%
Basic Hydrolysis :
Reagent : NaOH (2M)
Conditions : 80°C, 4 hours
Product : Same as above, but with faster kinetics.
Electrophilic Substitution on the Pyrrole Ring
The pyrrole ring undergoes electrophilic substitution (e.g., nitration, halogenation) at position 2 or 5 due to electron-donating amino and methoxy groups.
Nitration Example :
Reagent : HNO₃/H₂SO₄ (1:3)
Conditions : 0–5°C, 2 hours
Product : 4-Amino-1-(4-methoxyphenyl)-5-nitro-1H-pyrrole-3-carboxamide
Yield : 60%
Key Observations :
-
Nitration regioselectivity is controlled by the amino group’s directing effects.
-
MS (EI): m/z 289.1 [M]⁺.
Cross-Coupling Reactions
The compound participates in palladium-catalyzed couplings (e.g., Suzuki, Buchwald-Hartwig) via halogenated intermediates.
Suzuki Coupling :
Reagent : Phenylboronic acid, Pd(PPh₃)₄
Conditions : DME/H₂O, 80°C, 12 hours
Product : 4-Amino-1-(4-methoxyphenyl)-5-phenyl-1H-pyrrole-3-carboxamide
Yield : 55%
Mechanistic and Synthetic Insights
-
Regioselectivity : The amino group at position 4 directs electrophiles to position 5, while the methoxyphenyl group stabilizes transition states via resonance .
-
Solubility Effects : Acylation improves lipophilicity, enhancing membrane permeability in biological assays.
-
Stability : The carboxamide group is susceptible to hydrolysis under prolonged acidic/basic conditions, necessitating controlled reaction times.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that derivatives of 4-amino-pyrrole compounds exhibit promising anticancer properties. For instance, studies have shown that certain analogs demonstrate significant inhibition of cancer cell proliferation in various tumor cell lines, including HepG2 (liver cancer) and HeLa (cervical cancer) cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest in cancer cells, making these compounds potential candidates for further development as anticancer agents .
2. Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. In vitro studies have demonstrated that 4-amino-pyrrole derivatives exhibit substantial antibacterial effects against strains such as Escherichia coli and Staphylococcus aureus, as well as antifungal activity against pathogens like Candida albicans. The structure-activity relationship (SAR) studies suggest that modifications at specific positions on the pyrrole ring can enhance antimicrobial efficacy .
3. Anticonvulsant Effects
Historically, compounds with a pyrrole structure have been explored for their anticonvulsant properties. Several studies have reported that modifications to the 4-amino group can lead to varying degrees of anticonvulsant activity. For example, certain derivatives have shown effectiveness in models of seizure induction, indicating their potential use in treating epilepsy .
4. Antioxidant Activity
Recent investigations have highlighted the antioxidant capabilities of 4-amino-pyrrole derivatives. These compounds have been shown to scavenge free radicals effectively, which may contribute to their protective effects against oxidative stress-related diseases. This property is particularly relevant in developing therapeutic agents for conditions such as neurodegenerative diseases .
Case Studies
Mechanism of Action
The mechanism of action of 4-Amino-1-(4-methoxyphenyl)-1H-pyrrole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor binding studies, the compound can act as an agonist or antagonist, modulating receptor activity and downstream signaling pathways.
Comparison with Similar Compounds
Structural Analogues with Pyrazole Cores
Pyrazole-based compounds share structural similarities but differ in electronic properties due to the presence of two adjacent nitrogen atoms.
Key Differences:
Substituent Variations: Methoxy vs. Fluoro
Substituents on the aryl group significantly modulate electronic and steric properties.
Key Differences:
- In contrast, the 4-fluorophenyl group (electron-withdrawing) may improve metabolic resistance due to fluorine’s stability .
Functional Group Modifications: Carboxamide vs. Carboxylic Acid
Key Differences:
Complex Derivatives with Extended Substituents
Key Differences:
- Bioavailability: The diethylaminoethyl group in the thiazole-containing derivative enhances solubility in polar solvents, while the thiazole ring may confer unique target specificity .
Biological Activity
4-Amino-1-(4-methoxyphenyl)-1H-pyrrole-3-carboxamide is a pyrrole derivative that has gained attention in medicinal chemistry due to its diverse biological activities. This compound features a pyrrole ring with an amino group, a methoxyphenyl substituent, and a carboxamide functional group, contributing to its potential therapeutic properties. The molecular formula of this compound is CHNO.
Synthesis
The synthesis of this compound typically involves several chemical reactions that can be optimized for yield and specificity. Various catalysts and solvents are used to enhance reaction rates and selectivity. The synthetic pathway often includes the formation of the pyrrole ring followed by the introduction of the methoxyphenyl and carboxamide groups.
Biological Activity Overview
Research indicates that this compound exhibits notable biological activities, particularly in the following areas:
- Anticancer Activity : Pyrrole derivatives, including this compound, have been studied for their ability to inhibit cancer cell proliferation. The compound's mechanism may involve interference with cell cycle progression and apoptosis induction.
- Antibacterial Properties : Preliminary studies suggest potential antibacterial effects against various pathogens, making it a candidate for further investigation in antimicrobial therapies.
- Antifungal Effects : Similar to its antibacterial properties, this compound may also exhibit antifungal activity, which is common among pyrrole derivatives.
Understanding the interactions of this compound with biological targets is crucial for elucidating its pharmacological profile. Molecular docking studies have been employed to predict its binding affinities to target proteins or enzymes. These studies suggest that the compound may interact with key receptors involved in cancer progression and inflammation.
Anticancer Studies
A study focusing on the anticancer properties of pyrrole derivatives highlighted that this compound could induce apoptosis in cancer cell lines by modulating the expression of pro-apoptotic and anti-apoptotic proteins such as Bax and Bcl-2. The IC values for various cancer cell lines were determined, showing promising results in inhibiting cell growth.
| Cell Line | IC (µM) |
|---|---|
| HeLa | 5.0 |
| MCF-7 | 7.2 |
| A549 | 6.5 |
Antibacterial and Antifungal Activity
In vitro assays have demonstrated that this compound exhibits significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. The compound's minimum inhibitory concentration (MIC) values were established as follows:
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
| Candida albicans | 25 |
Structure-Activity Relationship (SAR)
The biological activity of pyrrole derivatives often correlates with their structural features. Modifications to the amino group or the methoxyphenyl substituent can significantly influence their potency and selectivity against various biological targets. For instance, methylation of the amino group has been shown to reduce EGFR inhibitory activity while enhancing CSF1R activity in related compounds.
Q & A
Q. What synthetic methodologies are recommended for preparing 4-Amino-1-(4-methoxyphenyl)-1H-pyrrole-3-carboxamide?
- Methodological Answer : The compound can be synthesized via amide coupling reactions, leveraging intermediates like pyrrole-3-carboxylic acid derivatives. For example:
- Step 1 : Synthesize the pyrrole core by cyclization of substituted acrylonitriles or via Knorr-type reactions.
- Step 2 : Introduce the 4-methoxyphenyl group at the 1-position using Ullmann or Buchwald-Hartwig coupling .
- Step 3 : Form the carboxamide via activation of the carboxylic acid (e.g., using HATU or EDCI) followed by reaction with an appropriate amine. General Procedure F1 in details amide formation under mild conditions (DCM, RT, 94% yield) .
Key Considerations : Monitor reaction progress using TLC or LCMS to avoid over-functionalization.
Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Assign peaks using DMSO-d6 (common solvent) to verify the pyrrole ring protons (~δ 6.5–7.5 ppm), methoxyphenyl group (δ ~3.8 ppm for OCH3), and carboxamide NH2 (δ ~6.0–7.0 ppm). reports δ 12.43 ppm for pyrrole NH protons .
- LCMS/HPLC : Confirm molecular ion ([M+H]+) and purity (>95%). uses ESIMS (m/z 311.1) and HPLC (97.34% purity) .
- Melting Point : Compare with structurally similar compounds (e.g., reports m.p. 178–247°C for pyrazole carboxamides) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported physicochemical data (e.g., melting points, NMR shifts) for this compound?
- Methodological Answer :
- Purity Analysis : Use HPLC (as in ) to rule out impurities affecting melting points .
- Polymorphism Screening : Perform X-ray crystallography (e.g., reports monoclinic crystal systems with Z=4) to identify polymorphic forms that may alter melting behavior .
- Solvent Effects : Replicate NMR experiments in the same solvent (e.g., DMSO-d6 vs. CDCl3) to assess solvent-induced shifts.
Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound in biological systems?
- Methodological Answer :
- Analog Synthesis : Modify substituents (e.g., replace 4-methoxyphenyl with 4-chlorophenyl, as in ) to evaluate electronic effects on activity .
- Computational Modeling : Use crystallographic parameters (e.g., a = 12.7408 Å, β = 115.163° from ) for docking studies to predict binding interactions .
- In Vitro Assays : Test derivatives against target enzymes/receptors, referencing protocols in for pyrazole carbothioamide bioactivity .
Q. How to optimize reaction yields for large-scale synthesis while maintaining regioselectivity?
- Methodological Answer :
- Catalyst Screening : Use Pd-based catalysts (e.g., Pd(PPh3)4) for efficient coupling of the methoxyphenyl group, as seen in for diarylpyrazole synthesis .
- Microwave Assistance : Reduce reaction time and improve yield (e.g., uses microwave-assisted synthesis for pyrazole esters) .
- Workflow Table :
| Step | Parameter | Optimal Condition | Yield Improvement |
|---|---|---|---|
| Cyclization | Temperature | 80°C, 12 h | 85% → 92% |
| Amidation | Solvent | DMF, 0°C → RT | 75% → 88% |
Data Contradiction Analysis
Q. How to address inconsistencies in biological activity data across studies?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
